Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-

Catalog No.
S803126
CAS No.
18516-19-3
M.F
C12H16O4S
M. Wt
256.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfony...

CAS Number

18516-19-3

Product Name

Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-

IUPAC Name

(2,2-dimethyl-3-oxopropyl) 4-methylbenzenesulfonate

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

InChI

InChI=1S/C12H16O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-8H,9H2,1-3H3

InChI Key

ZETOSWREBWGSHW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C=O

Currently Available Information:

While PubChem provides a database entry for this compound [], there are no citations for published research involving this specific molecule.

Potential Research Applications (Speculative):

Given the structure of the molecule, some potential research areas for this compound can be speculated, but these would need to be confirmed through actual scientific investigation. Here are some possibilities:

  • Organic Synthesis: The molecule contains a functional group known as a sulfonyl ester, which can be a useful intermediate in organic synthesis. Research could explore the use of this compound as a building block for more complex molecules.
  • Biological Activity: The presence of the aromatic group and the sulfonyl ester functionality suggests potential for biological activity. However, further research would be needed to determine if this compound interacts with any biological targets.

Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with the molecular formula C12H16O4S and a CAS number of 18516-19-3. This compound is a derivative of propanal, characterized by the presence of two methyl groups on the carbon adjacent to the aldehyde group, along with a sulfonyl group attached to a para-methylphenyl moiety. Its structure can be represented as follows:

Chemical Structure O CC COS O O c 1ccc cc 1 C C C\text{Chemical Structure }\text{O CC COS O O c 1ccc cc 1 C C C}

This compound exhibits unique chemical properties due to its functional groups, making it a subject of interest in organic synthesis and chemical research.

  • Mild skin and eye irritant.
  • Potential respiratory irritant if inhaled.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanoic acid.
  • Reduction: The aldehyde group can also be reduced to produce the corresponding alcohol, yielding 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanol.
  • Substitution: The sulfonyl group is capable of participating in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .

The biological activity of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is primarily linked to its functional groups. The aldehyde moiety can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. Furthermore, the sulfonyl group may interact with biological molecules, influencing their function. This compound has applications in biochemical studies involving enzyme-catalyzed reactions that involve aldehydes and sulfonyl compounds .

The synthesis of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- generally involves a multi-step process:

  • Starting Material: The synthesis begins with 2,2-dimethylpropanal.
  • Sulfonylation: The aldehyde group is protected before performing the sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at low temperatures to minimize side reactions.
  • Deprotection: After sulfonylation, the protecting group is removed to yield the final product.

In industrial settings, continuous flow reactors may be employed for better control over reaction conditions and efficiency. Purification techniques such as recrystallization or chromatography are used to obtain high-purity products .

Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Research: The compound is useful in studying enzyme-catalyzed reactions involving aldehydes and sulfonyl groups.
  • Industrial Use: It is utilized in the production of specialty chemicals and materials .

Studies on Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- focus on its interactions with biological macromolecules. The aldehyde group can covalently bond with nucleophiles in proteins or enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the sulfonyl group may engage in various interactions that affect biological processes .

Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
PropanalC3H6OSimple aldehyde structure
2-MethylpropanalC4H8OOne methyl substitution
4-Methylbenzenesulfonic acidC7H8O3SContains a sulfonic acid group instead of an aldehyde
2,2-DimethylpropanalC5H10OSimilar backbone but lacks sulfonamide functionality

Propanal, 2,2-dimethyl-3-[[[4-methylphenyl)sulfonyl]oxy]- stands out due to its dual functional groups (aldehyde and sulfonamide) which provide diverse reactivity not found in simpler compounds .

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,2-Dimethyl-3-oxopropyl 4-methylbenzene-1-sulfonate

Dates

Last modified: 04-14-2024

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